N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-ethyl-acetamide is a compound notable for its unique molecular structure and potential applications in various scientific fields. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing structure, and an acetamide group, making it versatile for chemical reactions and biological interactions. It has garnered attention in medicinal chemistry due to its possible therapeutic effects and role as a building block in drug development .
This compound can be classified under the category of amides and more specifically as an acetamide derivative. Its systematic name according to the International Union of Pure and Applied Chemistry is N-[(3S)-1-(2-aminoethyl)pyrrolidin-3-yl]acetamide. The compound's chemical formula is C10H21N3O, and its CAS number is 1353969-29-5, which is used for regulatory and identification purposes in chemical databases .
The synthesis of N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-ethyl-acetamide can be achieved through several methods, with reductive amination being one of the most common approaches. This method typically involves the reaction of pyrrolidine derivatives with acetamide in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually conducted in organic solvents like methanol or ethanol under mild conditions to optimize yield.
In industrial settings, continuous flow synthesis methods may be employed to enhance scalability and control over reaction conditions. This approach allows for higher yields and improved consistency in product quality. Automation in reactors can further streamline the production process, making it more efficient for large-scale applications.
The molecular structure of N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-ethyl-acetamide includes a pyrrolidine ring bonded to an ethyl group and an acetamide moiety. The compound's three-dimensional conformation plays a crucial role in its biological activity.
Key structural data include:
N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-ethyl-acetamide can participate in various chemical reactions typical for amides and pyrrolidine derivatives. These may include:
The reactivity of this compound is influenced by the presence of functional groups such as the acetamide moiety, which can undergo transformations typical for carbonyl compounds. The pyrrolidine ring also adds to its reactivity profile by providing sites for electrophilic attack .
N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-ethyl-acetamide is expected to exhibit typical physical properties associated with small organic molecules:
Chemical properties include:
Relevant analyses indicate that this compound's stability and reactivity make it suitable for various applications in chemical synthesis and biological studies .
N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-ethyl-acetamide has diverse applications across several scientific disciplines:
Chemistry: It serves as a building block for synthesizing more complex molecules and acts as a reagent in organic reactions.
Biology: The compound is studied for its potential roles in enzyme interactions and metabolic pathways.
Medicine: Investigated for therapeutic effects, including its potential use as a precursor in drug development.
Industry: Utilized in producing pharmaceuticals, agrochemicals, and fine chemicals, contributing to advancements in these sectors .
Stereoselective synthesis of N-[1-(2-amino-ethyl)-pyrrolidin-3-yl]-N-ethyl-acetamide (C₁₀H₂₁N₃O, CID 66567403) leverages chiral auxiliaries and asymmetric catalysis to achieve enantiomeric excess >98% [1] [7]. Key approaches include:
Table 1: Stereoselective Routes to Enantiopure Target Compound
Chiral Precursor | Key Transformation | Stereochemistry | Yield (%) | Reference |
---|---|---|---|---|
(S)-1-Boc-3-aminopyrrolidine | Reductive amination/acylation | (S) at C3 | 85 | [7] |
N-acyl dehydroproline | Asymmetric hydrogenation | (S) at C2/C3 | 92 | [5] |
(S)-N-ethyl-pyrrolidinone | Nucleophilic addition/amination | (S) at C1' | 78 | [6] |
Optimization challenges include suppressing racemization during amide coupling, addressed via low-temperature (−20°C) reactions and pentafluorophenyl ester activators [4] [8].
Amide bond formation between the pyrrolidine amine and acetic acid derivatives requires tailored catalysts to overcome steric hindrance from the 1,2-diaminoethyl moiety:
Table 2: Catalytic Systems for Amide Bond Formation
Catalyst System | Conditions | Reaction Time | Conversion (%) | Byproducts |
---|---|---|---|---|
CDI/DIPEA | CH₃CN, 25°C | 4 h | 89 | <5% imidazolide |
DIPEA/Acetyl chloride | THF, 0°C | 2 h | 92 | 8% diacylated |
Ti(IV)/flow reactor | Toluene, 80°C, 20 psi | 8 min | 95 | None detected |
Side reactions include O-acylation (3–8%) and oligomerization, suppressed via stoichiometric control (1.05 eq acyl donor) [8] [9].
Rink amide MBHA resin enables rapid generation of structural analogs via immobilized intermediates [3] [8]:
This approach facilitates parallel synthesis of >50 analogs (e.g., N-cyclopropyl or N-benzyl variants) by varying acylating/alkylating agents [3] [10]. Limitations include resin swelling in nonpolar solvents (<60% yield for hydrophobic analogs) [8].
Late-stage modifications enhance bioactivity while preserving the pyrrolidine-ethylacetamide core:
Table 3: Bioactive Groups Integrated via Post-Synthetic Modifications
Functionalization | Reagents/Conditions | Bioactive Group | Application | Yield (%) | |
---|---|---|---|---|---|
N-Acylation | 3-Methyl-butyryl chloride/DIPEA | Branched alkyl | Antimicrobial agents | 88 | [4] |
Reductive amination | 4-Hydroxybenzaldehyde/NaBH₃CN | Phenolic hydroxy | Enzyme inhibitors | 82 | [10] |
Suzuki coupling | 4-Biphenylboronic acid/Pd(PPh₃)₄ | Biphenyl | Anticancer scaffolds | 75 | [8] |
Notably, enzymatic acylation achieves >99% regioselectivity for the terminal amine over the tertiary pyrrolidine nitrogen [4].
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3